molecular formula C25H18N2O3 B11400438 6-Methyl-2-[3-(4-methylphenyl)-2,1-benzoxazol-5-yl]quinoline-4-carboxylic acid

6-Methyl-2-[3-(4-methylphenyl)-2,1-benzoxazol-5-yl]quinoline-4-carboxylic acid

Cat. No.: B11400438
M. Wt: 394.4 g/mol
InChI Key: UICJOSRMANDMSK-UHFFFAOYSA-N
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Description

6-Methyl-2-[3-(4-methylphenyl)-2,1-benzoxazol-5-yl]quinoline-4-carboxylic acid is a complex organic compound with a unique structure that combines quinoline, benzoxazole, and carboxylic acid moieties

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 6-Methyl-2-[3-(4-methylphenyl)-2,1-benzoxazol-5-yl]quinoline-4-carboxylic acid typically involves multi-step organic reactions. One common method includes the condensation of 4-methylphenylamine with 2-aminobenzoic acid to form the benzoxazole ring. This intermediate is then reacted with 6-methylquinoline-4-carboxylic acid under specific conditions to yield the final product .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, high-throughput screening of reaction conditions, and the use of catalysts to improve yield and reduce reaction times .

Chemical Reactions Analysis

Types of Reactions

6-Methyl-2-[3-(4-methylphenyl)-2,1-benzoxazol-5-yl]quinoline-4-carboxylic acid undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

6-Methyl-2-[3-(4-methylphenyl)-2,1-benzoxazol-5-yl]quinoline-4-carboxylic acid has several applications in scientific research:

Mechanism of Action

The mechanism of action of 6-Methyl-2-[3-(4-methylphenyl)-2,1-benzoxazol-5-yl]quinoline-4-carboxylic acid involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity. For example, it may inhibit certain enzymes involved in inflammatory pathways, thereby exerting anti-inflammatory effects. The exact molecular targets and pathways can vary depending on the specific application and context .

Comparison with Similar Compounds

Similar Compounds

  • 6-Methyl-2-(3-methylphenyl)quinoline-4-carboxylic acid
  • 6-Methyl-2-(2-methylphenyl)quinoline-4-carboxylic acid
  • 6-Methyl-2-(4-methylphenyl)quinoline-4-carboxylic acid

Uniqueness

6-Methyl-2-[3-(4-methylphenyl)-2,1-benzoxazol-5-yl]quinoline-4-carboxylic acid is unique due to the presence of the benzoxazole ring, which imparts distinct electronic and steric properties. This makes it particularly useful in applications requiring specific interactions with biological targets or unique material properties .

Properties

Molecular Formula

C25H18N2O3

Molecular Weight

394.4 g/mol

IUPAC Name

6-methyl-2-[3-(4-methylphenyl)-2,1-benzoxazol-5-yl]quinoline-4-carboxylic acid

InChI

InChI=1S/C25H18N2O3/c1-14-3-6-16(7-4-14)24-20-12-17(8-10-22(20)27-30-24)23-13-19(25(28)29)18-11-15(2)5-9-21(18)26-23/h3-13H,1-2H3,(H,28,29)

InChI Key

UICJOSRMANDMSK-UHFFFAOYSA-N

Canonical SMILES

CC1=CC=C(C=C1)C2=C3C=C(C=CC3=NO2)C4=NC5=C(C=C(C=C5)C)C(=C4)C(=O)O

Origin of Product

United States

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